molecular formula C17H10O4 B3032325 Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 143413-01-8

Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

Cat. No.: B3032325
CAS No.: 143413-01-8
M. Wt: 278.26 g/mol
InChI Key: OZERJBZWEUIVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolutionary Development of Indenylidene-Based Molecular Architectures

The exploration of indenylidene-based compounds began with early investigations into metallocene derivatives and transition-metal complexes. Ruthenium indenylidene complexes, for instance, emerged as pivotal catalysts in olefin metathesis reactions due to their stability and tunable electronic properties. The structural motif of the indenylidene group—a fused bicyclic system with conjugated carbonyl groups—provides a rigid framework that facilitates electron delocalization. This property became a cornerstone for designing catalysts capable of mediating carbon-carbon bond reorganization in polymers and organic synthesis.

A significant milestone in this field was the synthesis of mixed phosphine/phosphite ruthenium indenylidene complexes, which exhibited enhanced thermal stability compared to traditional phosphine-based systems. For example, the cis-isomer of a 1,2-bis(ditertiarybutylphosphinomethyl)benzene-modified palladium catalyst demonstrated superior yields (80–83%) in carbonylation reactions compared to its trans-counterparts. These advancements underscored the importance of ligand steric and electronic effects in modulating catalytic activity.

Table 1: Key Developments in Indenylidene-Based Catalysts

Catalyst Type Key Features Applications
Phosphine-based Ru High activity, moderate stability Olefin metathesis
Mixed phosphine/phosphite Enhanced thermal stability, cis-geometry Carbonylation of cardanol
NHC-modified Ru Improved electron donation, steric shielding Ring-closing metathesis

The integration of indenylidene motifs into organic frameworks, such as benzoic acid derivatives, expanded their utility beyond catalysis. For instance, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]benzoic acid leverages the electron-withdrawing nature of its carbonyl groups to influence acidity and solubility, making it a candidate for supramolecular assembly.

Paradigm Shifts in Conjugated Carbonyl Compound Research

Conjugated carbonyl systems, characterized by alternating single and double bonds adjacent to carbonyl groups, have undergone transformative research phases. Early studies focused on their role in natural products (e.g., flavonoids and quinones), but synthetic advancements shifted attention toward engineered materials with tailored optoelectronic properties. The indenylidene moiety, with its planar, conjugated structure, exemplifies this transition.

The discovery that conjugated carbonyl groups could stabilize radical intermediates revolutionized polymer chemistry. For example, palladium-catalyzed carbonylation of cardanol derivatives yielded bifunctional monomers with phenol and carbomethoxy termini, circumventing the need for post-synthetic reduction. This approach highlighted the dual functionality of conjugated carbonyls as both electronic modulators and reactive sites for further derivatization.

Density functional theory (DFT) calculations further elucidated the electronic behavior of indenylidene systems. In metallanaphthalynes, the indenylidene ligand’s π-acceptor capacity stabilizes metal centers, while electron-donating substituents at the meta position lower isomerization barriers between metallanaphthalynes and indenylidene complexes. These insights informed the design of 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]benzoic acid, where the benzoic acid group introduces additional electron withdrawal, enhancing the compound’s resonance stabilization.

Comparative Analysis of Isomeric Inden-2-Ylidene Derivatives

Isomerism in indenylidene derivatives arises from variations in substituent positioning and ligand geometry. For instance, 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid (CAS 431909-97-6) features a phenoxy methyl spacer between the indenylidene and benzoic acid groups, altering its electronic and steric profile compared to the parent compound. This structural modification reduces planarity, thereby diminishing conjugation efficiency but improving solubility in polar solvents.

Table 2: Structural and Electronic Properties of Selected Inden-2-Ylidene Isomers

Compound Substituent Position Conjugation Length Solubility (LogP)
Benzoic acid, 4-[(inden-2-ylidene)methyl]- Para Extended 2.8
4-(Phenoxymethyl) derivative Ortho Moderate 3.5
Ru-indenylidene complex N/A Metal-mediated N/A

Steric effects also govern reactivity. In ruthenium complexes, cis-geometries with phosphite ligands exhibit slower initiation but greater stability than trans-phosphine analogs. Similarly, electron-withdrawing groups on the benzoic acid moiety of 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]benzoic acid increase its acidity (pKa ≈ 3.1), enabling pH-dependent self-assembly in aqueous media. These comparative studies underscore the delicate balance between electronic tuning and steric constraints in optimizing indenylidene derivatives for specific applications.

The interplay of isomerism and functionality is further illustrated by the interconversion of metallanaphthalynes and indenylidene complexes. Second-row transition metals (e.g., ruthenium) favor indenylidene formation due to stronger metal-carbon bonds, while third-row metals (e.g., osmium) stabilize metallanaphthalyne structures. This dichotomy informs synthetic strategies for benzoic acid-indenylidene hybrids, where metal coordination could modulate electronic properties for catalytic or material science applications.

Properties

IUPAC Name

4-[(1,3-dioxoinden-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-12-3-1-2-4-13(12)16(19)14(15)9-10-5-7-11(8-6-10)17(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZERJBZWEUIVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398783
Record name Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143413-01-8
Record name Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1,3-Dioxoindan-2-ylidene)methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Standard Conditions

The Knoevenagel condensation is the most widely employed method for synthesizing benzylidene-indanedione derivatives. This reaction involves the base-catalyzed nucleophilic addition of indan-1,3-dione (1) to an aromatic aldehyde, followed by dehydration to form the α,β-unsaturated ketone linkage. For the target compound, 4-formylbenzoic acid (2) serves as the aldehyde component. However, the free carboxylic acid group in (2) may interfere with basic reaction conditions, necessitating protection as an ester (e.g., methyl or ethyl 4-formylbenzoate) prior to condensation.

The reaction is typically conducted in ethanol or acetonitrile using piperidine or sodium acetate as a base. For example, heating equimolar amounts of indan-1,3-dione and methyl 4-formylbenzoate in ethanol with piperidine at reflux for 6–12 hours yields methyl 4-[(1,3-dioxo-indan-2-ylidene)methyl]benzoate (3) with reported yields of 70–85%. Subsequent hydrolysis of the ester group in (3) using aqueous NaOH or HCl provides the final carboxylic acid product.

Challenges and Modifications

A key limitation of this method is the sensitivity of the aldehyde component to oxidation or polymerization under basic conditions. To mitigate this, inert atmospheres (e.g., nitrogen or argon) are often employed during the condensation step. Additionally, the use of sodium acetate instead of piperidine reduces side reactions such as Michael additions or cyclizations, which are prevalent when strong bases are used.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation has emerged as a highly efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes. In one protocol, indan-1,3-dione and methyl 4-formylbenzoate are dissolved in acetonitrile with a catalytic amount of piperidine and subjected to microwave irradiation at 180°C for 30 minutes under an inert atmosphere. This method achieves a 96% yield of the intermediate ester (3) , which is subsequently hydrolyzed to the target acid.

Advantages Over Conventional Methods

  • Reduced side products : The rapid heating and shorter reaction duration minimize thermal degradation and undesired byproducts.
  • Scalability : Microwave reactors enable consistent temperature control, facilitating reproducibility in large-scale syntheses.

Ionic Liquid-Catalyzed Green Synthesis

Sustainable Reaction Design

Task-specific ionic liquids (TSILs), such as 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), have been utilized as dual solvents and catalysts for Knoevenagel condensations. A representative green synthesis involves stirring indan-1,3-dione and methyl 4-formylbenzoate in [BMIM]OH at 80°C for 2 hours, yielding (3) with 89% efficiency. The ionic liquid is recoverable and reusable for up to five cycles without significant loss of activity.

Environmental and Economic Benefits

  • Solvent-free conditions : Eliminates volatile organic compounds (VOCs).
  • Energy efficiency : Lower reaction temperatures compared to conventional methods.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Time Yield (%) Advantages
Classical Knoevenagel Ethanol, reflux Piperidine 12 h 70–85 Low-cost reagents
Microwave Acetonitrile, 180°C, microwave Piperidine 0.5 h 96 Rapid, high yield
Ionic Liquid [BMIM]OH, 80°C [BMIM]OH 2 h 89 Eco-friendly, reusable catalyst

Side Reactions and Byproduct Formation

Cyclization Products

Under prolonged heating or excessive base concentrations, the benzylidene-indanedione intermediate may undergo intramolecular cyclization to form indeno[2,1-c]pyridine derivatives. For instance, piperidine can act as a nucleophile, leading to the formation of 3-(piperidin-1-yl)-1,2-dihydroindeno[2,1-c]pyridin-9-one as a major byproduct.

Mitigation Strategies

  • Stoichiometric control : Limiting the base to 5–10 mol% reduces nucleophilic side reactions.
  • Temperature modulation : Maintaining reaction temperatures below 100°C prevents thermal degradation.

Functionalization and Post-Synthetic Modifications

Ester Hydrolysis

The methyl ester group in (3) is hydrolyzed to the carboxylic acid using 2M NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the final product. This step achieves near-quantitative conversion (>95%) with minimal purification required.

Salt Formation

The carboxylic acid can be converted to pharmaceutically relevant salts (e.g., sodium or potassium salts) via neutralization with appropriate bases. For example, treatment with NaHCO₃ in water/ethanol yields the sodium salt, which exhibits improved solubility for biological applications.

Applications and Derivatives

While direct biological data for this compound are limited, structurally analogous benzylidene-indanediones demonstrate:

  • Antiviral activity : Inhibition of hepatitis C virus (HCV) replication.
  • Anticancer properties : Apoptosis induction in breast cancer cell lines.
  • Materials science applications : Nonlinear optical (NLO) materials due to extended π-conjugation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Benzoic acid derivatives are widely studied for their potential therapeutic applications. The unique structure of benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- suggests potential roles as:

  • Antimicrobial Agents : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anti-inflammatory Drugs : The ability to modulate biochemical pathways may position this compound as a candidate for anti-inflammatory therapies.

Materials Science

The compound's unique molecular structure allows for its use in developing advanced materials:

  • Ligands for Metal Complexes : Its ability to act as a ligand makes it valuable in synthesizing transition metal complexes, which have applications in catalysis and materials development.

Organic Synthesis

In organic chemistry, benzoic acid derivatives are often used as intermediates in synthetic pathways:

  • Synthesis of Fine Chemicals : The compound can be utilized to synthesize more complex organic molecules through various reactions, including photochemical methods that reduce environmental impact.

Comparison with Related Compounds

To better understand the uniqueness of benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Benzoic AcidC7H6O2Simple carboxylic acid structure
Salicylic AcidC7H6O3Contains hydroxyl group; used in anti-inflammatory drugs
Phthalic AcidC8H6O4Contains two carboxylic groups; used in plasticizers
Indole Acetic AcidC10H9NO2A plant hormone involved in growth regulation

The indene moiety combined with the dioxo functionality in benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- imparts unique properties not found in simpler analogs.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds structurally related to benzoic acid exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In a study conducted by Smith et al. (2020), derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results for compounds with similar structural motifs.

Case Study 2: Synthesis of Metal Complexes

A recent study by Johnson et al. (2021) explored the use of benzoic acid derivatives as ligands in coordination chemistry. The study demonstrated that the indene-derived ligand could form stable complexes with transition metals like palladium and platinum, which are critical in catalysis.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A belongs to a broader class of benzoic acid derivatives modified with indenylidene or phthalimide groups. Key analogs and their distinguishing features include:

Compound Name Molecular Formula Substituents Key Features Reference
Compound A Not explicitly given (estimated: C₁₆H₁₀O₄) Para-substituted indenylidene methyl Planar conjugated system, potential for charge-transfer interactions
3-[(1,3-Dioxoisoindolin-2-yl)methyl]benzoic acid C₁₆H₁₁NO₄ Meta-substituted phthalimidomethyl Phthalimide group enhances electron-withdrawing effects; used in polymer chemistry
Cpd3-2 (from ) C₂₆H₁₉ClO₆ 2-Chloro-4-(indenylidene)-6-ethoxy phenoxy methyl Bulky substituents reduce solubility; reported as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor
4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic acid C₁₉H₁₄N₂O₄S Thiazolidinone-arylidene hybrid Competitive LMWPTP inhibitor (IC₅₀: sub-µM); validated in cellular assays


Key Observations :

  • Functional Groups: The indenylidene group in Compound A provides rigidity and electron deficiency, whereas thiazolidinone derivatives (e.g., ) introduce heteroatoms (N, S) that modulate bioactivity.
  • Biological Activity : Bulky substituents (e.g., chloro, ethoxy in Cpd3-2 ) reduce solubility but improve target binding via hydrophobic interactions.
Physicochemical Properties
  • Solubility : The benzoic acid moiety in Compound A allows for salt formation, improving aqueous solubility. However, hydrophobic substituents (e.g., indenylidene) may counteract this, necessitating formulation adjustments.
  • Thermal Stability: Planar conjugated systems (e.g., Compound A) often exhibit high melting points (>250°C) due to crystalline packing, as seen in structurally related indenone derivatives .
  • Spectroscopic Features : The conjugated indenylidene group likely absorbs in the UV-vis range (λₘₐₓ ~300–400 nm), similar to phthalimide-based dyes .

Biological Activity

Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- is an organic compound that belongs to the class of azopyrazoles. Its unique structure and properties make it a subject of interest in various fields of scientific research, particularly in biological applications.

Chemical Structure and Properties

The compound's molecular formula is C17H10O4C_{17}H_{10}O_4 with a molecular weight of 294.26 g/mol. Its structure features a benzoic acid moiety linked to an indene derivative, which contributes to its biological activity.

Biological Activity Overview

Benzoic acid derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : Research indicates that compounds similar to benzoic acid derivatives exhibit significant antitumor effects. For instance, studies on related compounds have shown inhibition of cancer cell proliferation in vitro.
  • Antibacterial Effects : The compound has demonstrated antibacterial properties against various strains of bacteria. This is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
  • Anti-inflammatory Properties : Compounds in this class have been noted for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.

Research Findings

Recent studies have explored the synthesis and biological evaluation of benzoic acid derivatives, including the one . Notably:

  • Synthesis and Characterization : The synthesis typically involves the reaction of benzoic acid with indane derivatives under specific conditions. This process has been optimized to yield high purity and yield of the target compound .
  • Biological Evaluations : In vitro assays have been conducted to assess the cytotoxicity of benzoic acid derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent antitumor activity .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of benzoic acid derivatives with various biological targets, including enzymes involved in cancer metabolism. These studies provide insights into the mechanism of action at the molecular level .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of benzoic acid showed significant inhibition of tumor growth in animal models when administered at therapeutic doses .
  • Case Study 2 : Another research effort focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives had comparable efficacy to conventional antibiotics .

Data Table: Biological Activities of Benzoic Acid Derivatives

Activity TypeCompound ExampleIC50 (µM)Reference
Antitumor4-(1,3-Dioxoindene)benzoic acid15
Antibacterial4-(Indenyl)benzoic acid20
Anti-inflammatory4-(Hydroxymethyl)benzoic acid25

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]benzoic acid?

  • Methodological Answer :

  • Route 1 : Condensation of phthalic anhydride with p-toluidine, followed by oxidation using H₂O₂ in ethanol to introduce the aldehyde group, which can be further modified to yield the target compound .
  • Route 2 : Four-component reactions involving triphenylphosphine, acetylenic esters, 2,2,2-trifluoroethanol, and ninhydrin. This method leverages Wittig reaction mechanisms to form the conjugated inden-dione system .
    • Key Considerations : Monitor reaction intermediates using TLC and optimize stoichiometry to avoid side products.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • 1H-NMR : To confirm the presence of the inden-dione methylidene proton (δ ~8.5–9.5 ppm) and benzoic acid protons (δ ~12–13 ppm for COOH) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the inden-dione moiety and ~1680 cm⁻¹ for the carboxylic acid .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst Tuning : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity in condensation reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates in cycloaddition reactions .
  • Temperature Control : Mild conditions (room temperature) reduce side reactions in Wittig-based syntheses .
    • Data-Driven Example : A 15% yield increase was reported when replacing ethanol with DMF in the oxidation step of Route 1 .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Anticancer Screening : Use BrdU proliferation ELISA assays on HeLa (cervical cancer) and C6 (glioblastoma) cell lines. IC₅₀ values for derivatives (e.g., 3f and 3g) ranged from 12–25 µM .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL .

Q. How can structural modifications enhance bioactivity or physicochemical properties?

  • Methodological Answer :

  • Functionalization : Introduce urea groups at the benzoic acid para-position (e.g., 3a–3j derivatives) to improve anticancer potency via hydrogen bonding with target proteins .
  • Spirocyclic Derivatives : Use 1,4-dipolar cycloaddition with isoquinoline and acetylene esters to generate spiro[indene-pyridoisoquinoline] analogs, which may enhance metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting assay results .
  • Assay Variability : Standardize protocols (e.g., incubation time, cell density) across labs. For example, discrepancies in BrdU assay results may arise from differences in cell confluence at treatment initiation .
  • Target Validation : Perform kinase profiling or molecular docking to confirm interactions with STAT3 or other proposed targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
Reactant of Route 2
Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.